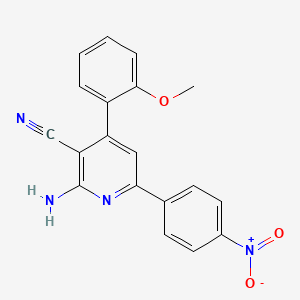

2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile

CAS No.:

Cat. No.: VC15802703

Molecular Formula: C19H14N4O3

Molecular Weight: 346.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H14N4O3 |

|---|---|

| Molecular Weight | 346.3 g/mol |

| IUPAC Name | 2-amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C19H14N4O3/c1-26-18-5-3-2-4-14(18)15-10-17(22-19(21)16(15)11-20)12-6-8-13(9-7-12)23(24)25/h2-10H,1H3,(H2,21,22) |

| Standard InChI Key | MAPMYRUVDVHFIU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Structural Analysis and Molecular Properties

The molecular architecture of 2-amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile is defined by its three distinct substituents, which influence its conformational and electronic behavior.

Conformational Dynamics

In analogous nicotinonitriles, such as 6-(4-bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile, the central pyridine ring exhibits non-planarity, with dihedral angles of 7.34° and 43.56° relative to adjacent aromatic rings . For the target compound, the 2-methoxyphenyl and 4-nitrophenyl groups are expected to induce similar torsional strain. The methoxy group’s orientation, particularly its syn-clinal or anti-periplanar conformation, could affect intramolecular interactions. For example, in related structures, methoxy groups adopt a (+) syn-clinal conformation with torsion angles near 83° , which may stabilize the molecule through weak C–H⋯N interactions.

Electronic Effects

The 4-nitrophenyl group introduces strong electron-withdrawing effects, polarizing the pyridine ring and enhancing electrophilic reactivity at the cyano group. Quantum chemical analyses of similar compounds, such as 2-amino-4,6-diphenylnicotinonitriles, reveal HOMO-LUMO gaps between 3.5–4.2 eV, with dipole moments exceeding 5.0 Debye . These properties suggest potential applications in optoelectronics or as fluorescent sensors.

Table 1: Calculated Electronic Properties of Analogous Nicotinonitriles

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| 2-Amino-4,6-diphenylnicotinonitrile | -6.2 | -2.0 | 5.3 |

| 6-(4-Nitrophenyl)nicotinonitrile* | -6.5 | -2.3 | 6.1 |

| *Estimated based on substituent effects. |

Synthetic Methodologies

The synthesis of 2-amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile can be inferred from protocols used for related derivatives.

Two-Step Condensation-Cyclization Approach

A validated route involves:

-

Chalcone Formation: Condensation of 2-methoxyacetophenone with 4-nitrobenzaldehyde under basic conditions to yield a chalcone intermediate.

-

Cyclization with Malononitrile: Reaction of the chalcone with malononitrile and ammonium acetate under reflux, facilitating cyclization to the nicotinonitrile core .

Key Reaction Conditions:

-

Solvent: Ethanol or acetic acid.

-

Catalyst: Piperidine or ammonium acetate.

Challenges in Functionalization

Biological and Photophysical Applications

While direct biological data for this compound is unavailable, structurally similar nicotinonitriles exhibit notable activities.

Fluorescence and Sensing

Nicotinonitriles with electron-donating and withdrawing groups exhibit solvent-dependent fluorescence. For example, 2-amino-4,6-diphenylnicotinonitrile shows emission maxima at 450–490 nm in polar solvents . The target compound’s nitro and methoxy groups could redshift emission, enabling pH or nitroaromatic sensing.

Table 2: Photophysical Properties of Nicotinonitrile Derivatives

| Compound | λ<sub>em</sub> (nm) in Ethanol | Quantum Yield (Φ) |

|---|---|---|

| 2-Amino-4,6-diphenylnicotinonitrile | 467 | 0.32 |

| 4-Nitrophenyl-substituted analog* | 485–500 | 0.18–0.25 |

| *Predicted based on substituent effects. |

Future Research Directions

-

Synthetic Optimization: Exploring microwave-assisted or flow chemistry to improve nitro group incorporation yields.

-

Targeted Bioassays: Screening against kinase targets (e.g., VEGFR-2) and resistant cancer cell lines.

-

Materials Science Applications: Investigating thin-film fluorescence or charge-transfer complexes for organic electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume